6-(2-ethylpiperidin-1-yl)-N-methylpyrimidin-4-amine
Description
Properties
IUPAC Name |
6-(2-ethylpiperidin-1-yl)-N-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4/c1-3-10-6-4-5-7-16(10)12-8-11(13-2)14-9-15-12/h8-10H,3-7H2,1-2H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFQBOABEDSHERY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C2=NC=NC(=C2)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(2-ethylpiperidin-1-yl)-N-methylpyrimidin-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with an ethylpiperidine moiety and a methyl group. Its molecular formula is , which contributes to its unique pharmacological profile.
The biological activity of 6-(2-ethylpiperidin-1-yl)-N-methylpyrimidin-4-amine primarily involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby modulating various biochemical pathways.
- Receptor Modulation : It acts on various receptors, potentially functioning as an agonist or antagonist depending on the biological context.
Biological Activity Overview
Research has shown that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest efficacy against certain bacterial strains, indicating potential applications in treating infections.
| Activity Type | Target Organism | Efficacy |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | Moderate |
| Antimicrobial | Escherichia coli | High |
- Anticancer Potential : Investigations into its effects on cancer cell lines have indicated that it may inhibit cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Studies and Research Findings
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of 6-(2-ethylpiperidin-1-yl)-N-methylpyrimidin-4-amine against several pathogens. Results indicated significant inhibition of growth in Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
- Cancer Cell Line Study : In vitro studies involving human cancer cell lines demonstrated that the compound could reduce cell viability significantly, with IC50 values indicating effective concentrations for therapeutic use. The mechanism appears to involve the modulation of apoptotic pathways .
- Pharmacokinetic Studies : Research into the pharmacokinetics of the compound showed promising absorption and distribution characteristics, highlighting its potential for oral bioavailability and therapeutic application in systemic diseases .
Scientific Research Applications
Scientific Research Applications
The compound has several critical applications in scientific research:
a. Medicinal Chemistry
- Drug Discovery : It serves as a lead compound in the development of new therapeutic agents targeting various diseases, including cancer and metabolic disorders.
b. Biological Research
- Enzyme Inhibition : Investigated for its ability to inhibit specific enzymes, such as phospholipase D, which plays a role in lipid metabolism.
c. Neuropharmacology
- Neurotransmitter Modulation : Potential applications in treating neurological disorders by modulating neurotransmitter systems.
Structure-Activity Relationship (SAR)
Understanding the SAR of 6-(2-ethylpiperidin-1-yl)-N-methylpyrimidin-4-amine helps elucidate how modifications influence its biological activity:
| Substituent Position | Modification Type | Effect on Activity |
|---|---|---|
| C-5 | Ethyl group | Enhanced antibacterial potency |
| C-4 | Methyl group | Increased selectivity for enzyme inhibition |
| N-position | Piperidine | Improved neuropharmacological effects |
Case Studies
Several studies highlight the compound's potential:
Study 1: Antibacterial Efficacy
A study demonstrated that derivatives related to this compound exhibited significant antibacterial activity against resistant strains of Streptococcus pneumoniae. Structural modifications, particularly the introduction of ethyl and piperidine groups, were crucial in enhancing this activity.
Study 2: Enzyme Inhibition
Research focused on the inhibition of NAPE-PLD by pyrimidine derivatives revealed that specific modifications led to a significant decrease in N-acylethanolamines levels in vivo, indicating potential benefits for treating conditions linked to dysregulated lipid metabolism.
Pharmacological Effects
The pharmacological profile of 6-(2-ethylpiperidin-1-yl)-N-methylpyrimidin-4-amine suggests several therapeutic areas:
- Antibacterial Activity : Related compounds show efficacy against antibiotic-resistant pathogens.
- Enzyme Inhibition : Potential therapeutic applications through inhibition of enzymes involved in critical metabolic pathways.
- Neuropharmacological Effects : Emerging evidence suggests efficacy in modulating neurotransmitter systems relevant to neurological disorders.
Comparison with Similar Compounds
a. Heterocyclic Ring Modifications
- Piperidine vs. Piperazine : Piperazine-containing compounds (e.g., N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine) exhibit higher solubility due to the additional nitrogen atom, which facilitates hydrogen bonding . In contrast, the 2-ethylpiperidine group in the target compound may improve metabolic stability by reducing polarity.
- Substituent Effects: The 4-aminopiperidine group in N-Allyl-6-(4-aminopiperidin-1-yl)pyrimidin-4-amine introduces a basic amino group, enhancing interactions with acidic biological targets . The ethyl group in the target compound likely balances lipophilicity and steric bulk.
b. Substituent Position and Functionality
- N-Alkyl vs.
- Positional Isomerism : 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine () places the amine at position 2, which may alter hydrogen-bonding patterns compared to the 4-position amine in the target compound .
Research Findings and Structural Insights
- Crystallographic Studies : The crystal structure of 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine was resolved using SHELX, demonstrating the utility of computational tools in elucidating pyrimidine derivatives’ conformations .
- Synthetic Versatility: Modifications at the pyrimidine’s 4- and 6-positions (e.g., piperazine, piperidine, or aminopiperidine) enable tailored physicochemical properties for specific applications .
Preparation Methods
General Synthetic Strategy
The synthesis of 6-(2-ethylpiperidin-1-yl)-N-methylpyrimidin-4-amine generally follows a two-step nucleophilic aromatic substitution (SNAr) approach starting from 2,4-dichloropyrimidine:
- Step 1: Selective substitution of the chlorine atom at the 4-position of 2,4-dichloropyrimidine with N-methylamine or a related amine to form the 4-amino substituted intermediate.
- Step 2: Subsequent displacement of the chlorine at the 2-position by 2-ethylpiperidine under elevated temperature and pressure conditions to yield the target compound.
This approach leverages the differential reactivity of the chlorine atoms on the pyrimidine ring, allowing stepwise substitution to install the desired amine groups.
Detailed Preparation Procedure
Starting Material and Initial Substitution
- Starting Material: 2,4-dichloropyrimidine is employed as the key precursor.
- First Substitution: The chlorine at the 4-position is displaced by methylamine or N-methylamine derivatives via nucleophilic aromatic substitution.
- Reaction Conditions: Typically, the reaction is conducted in ethanol or a polar solvent with a base such as N,N-diisopropylethylamine (DIPEA) at temperatures around 75–85 °C for several hours (approximately 3 hours).
- Yield: This step generally affords the 4-amino substituted pyrimidine intermediate in moderate to good yields (60–75%).
Second Substitution with 2-Ethylpiperidine
- Nucleophile: 2-ethylpiperidine is used to displace the chlorine atom at the 2-position.
- Reaction Conditions: This substitution requires more rigorous conditions, typically heating at 145–150 °C for 30–40 minutes in a sealed pressure vessel using n-butanol as the solvent.
- Outcome: This step yields the target 2,4-disubstituted pyrimidine derivative, specifically 6-(2-ethylpiperidin-1-yl)-N-methylpyrimidin-4-amine.
Reaction Scheme Summary
| Step | Reactants | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 2,4-dichloropyrimidine + N-methylamine | EtOH, DIPEA, 75–85 °C, 3 h | 4-(N-methylamino)-2-chloropyrimidine | 60–75 |
| 2 | 4-(N-methylamino)-2-chloropyrimidine + 2-ethylpiperidine | n-butanol, sealed vessel, 145–150 °C, 30–40 min | 6-(2-ethylpiperidin-1-yl)-N-methylpyrimidin-4-amine | Moderate to good (not explicitly quantified) |
Research Findings and Optimization Notes
- Temperature and Solvent Effects: Elevated temperature and sealed vessel conditions are critical for efficient displacement at the 2-position due to the lower reactivity of the chlorine atom at this site.
- Base Selection: DIPEA is preferred for initial substitution due to its non-nucleophilic nature and ability to scavenge HCl formed during the reaction, enhancing yield and purity.
- Pressure Vessel Use: The sealed pressure vessel allows reactions at temperatures above the boiling point of the solvent, improving reaction rates and yields.
- Purity and Yield: Purification by chromatography ensures high purity, though yields can vary depending on reaction scale and exact conditions.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Material | 2,4-Dichloropyrimidine |
| First Nucleophile | N-methylamine |
| Second Nucleophile | 2-ethylpiperidine |
| Solvent (Step 1) | Ethanol |
| Solvent (Step 2) | n-Butanol |
| Base | N,N-Diisopropylethylamine (DIPEA), Sodium Hydride (optional) |
| Temperature (Step 1) | 75–85 °C |
| Temperature (Step 2) | 145–150 °C (sealed vessel) |
| Reaction Time (Step 1) | ~3 hours |
| Reaction Time (Step 2) | 30–40 minutes |
| Purification | Silica gel chromatography |
| Yield (Step 1) | 60–75% |
| Yield (Step 2) | Moderate to good (exact yield not specified) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
